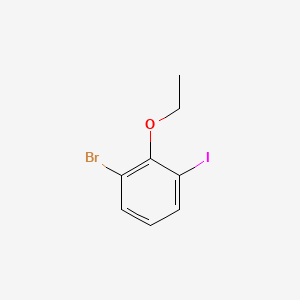

1-Bromo-2-ethoxy-3-iodobenzene

Description

1-Bromo-2-ethoxy-3-iodobenzene (C₈H₈BrIO, MW 327.0) is a trisubstituted aromatic compound featuring bromine, iodine, and an ethoxy group at positions 1, 3, and 2, respectively. Its molecular structure combines electron-withdrawing halogens (Br, I) and an electron-donating ethoxy group, creating unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-bromo-2-ethoxy-3-iodobenzene |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |

InChI Key |

QCKLUTCVLDKPGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1I)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction .

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes in chemical manufacturing facilities. These methods ensure high purity and yield of the desired product.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-iodobenzene in chemical reactions typically involves electrophilic aromatic substitution. In this mechanism, the electron-rich benzene ring attacks an electrophile, leading to the formation of a positively charged intermediate (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution of a hydrogen atom with the electrophile .

Comparison with Similar Compounds

Key Compounds :

- 1-Bromo-2-iodobenzene (CAS 583-55-1): Ortho-substituted dihalobenzene (C₆H₄BrI, MW 282.9).

- 1-Bromo-3-iodobenzene (CAS 591-18-4): Meta-substituted dihalobenzene (C₆H₄BrI, MW 282.9).

- 1-Bromo-4-iodobenzene (CAS 589-87-7): Para-substituted dihalobenzene (C₆H₄BrI, MW 282.9).

Key Observations :

- Electronic Effects : The ethoxy group in this compound donates electrons via resonance, activating the ring toward electrophilic substitution at specific positions, unlike the purely electron-withdrawing halogens in dihalobenzenes.

- Solubility : The ethoxy group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to dihalobenzenes, which are water-insoluble .

- Thermal Stability : The para isomer (1-bromo-4-iodobenzene) exhibits a significantly higher melting point (90.37°C) due to symmetrical packing, whereas the meta isomer remains liquid at room temperature .

Trihalobenzenes with Additional Substituents

Key Compounds :

- 1-Bromo-3-chloro-4-iodobenzene (CAS 31928-47-9, C₆H₃BrClI): Adds a chlorine substituent, increasing molecular weight (297.3) and steric hindrance .

Key Observations :

- Steric and Electronic Effects : The ethoxy group in the target compound reduces steric congestion compared to trihalobenzenes with bulky substituents (e.g., Cl, F), facilitating nucleophilic aromatic substitution.

- Applications : Fluorine-containing analogs (e.g., 1-bromo-3-chloro-5-fluoro-2-iodobenzene) are prioritized in drug discovery due to fluorine’s metabolic stability .

Ethoxy-Substituted Halobenzenes

Key Compounds :

- 1-Bromo-3-ethoxy-2-iodobenzene (CAS 1072944-94-5, C₈H₈BrIO, MW 327.0): Structural isomer with ethoxy at position 3 .

- 4-Bromo-2-ethoxy-1-methylbenzene (CAS 67868-73-9, C₉H₁₁BrO): Replaces iodine with methyl, reducing halogen-directed reactivity .

Key Observations :

- Regioselectivity : The position of the ethoxy group dictates reactivity. For example, this compound directs incoming electrophiles to positions activated by the ethoxy group (ortho/para), whereas its isomer may exhibit different regioselectivity .

- Halogen Influence : Iodine’s polarizability enhances susceptibility to halogen-exchange reactions, unlike methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.